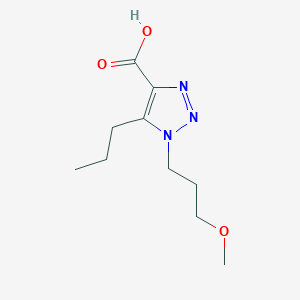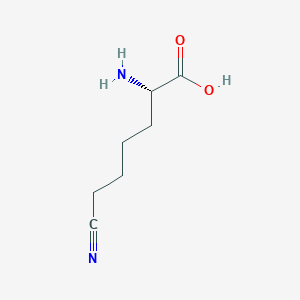![molecular formula C27H23NO4 B13628133 2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B13628133.png)
2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid is a complex organic compound known for its unique structural features. It contains a spirocyclic framework, which is a rare and interesting structural motif in organic chemistry. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid typically involves multiple steps. One common approach is to start with the appropriate isoquinoline derivative and introduce the spirocyclic cyclopropane moiety through a cyclopropanation reaction. The Fmoc group is then introduced using fluorenylmethoxycarbonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing reactive sites that can interact with enzymes or other proteins. This interaction can modulate biological pathways, making the compound useful in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
Uniqueness
The uniqueness of 2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid lies in its spirocyclic structure and the presence of the Fmoc group. These features make it a valuable tool in synthetic organic chemistry and biochemical research.
Eigenschaften
Molekularformel |
C27H23NO4 |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-1-carboxylic acid |
InChI |
InChI=1S/C27H23NO4/c29-25(30)24-21-11-5-6-12-23(21)27(13-14-27)16-28(24)26(31)32-15-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-12,22,24H,13-16H2,(H,29,30) |
InChI-Schlüssel |
GDDMXLLDHPSNNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CN(C(C3=CC=CC=C23)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


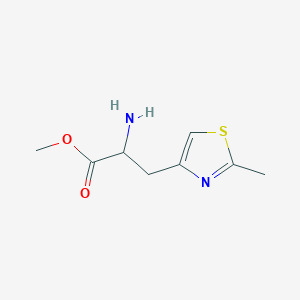
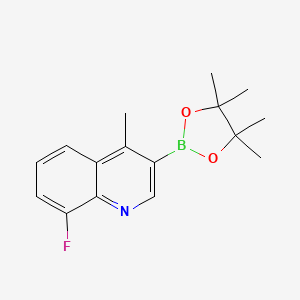
![Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B13628060.png)
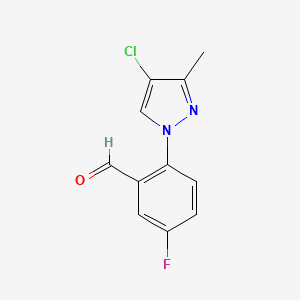


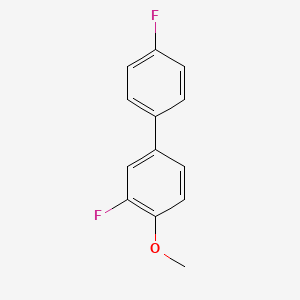

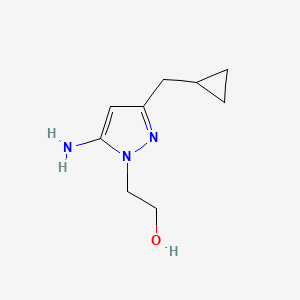
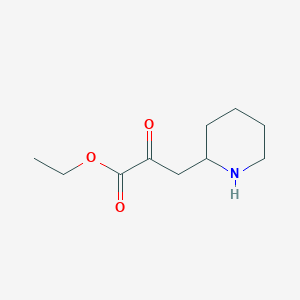
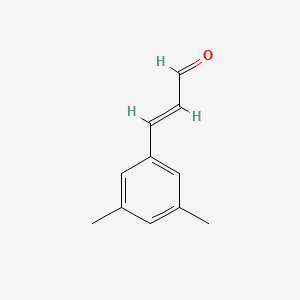
![(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B13628117.png)
